molecular formula C23H23FN4O5S2 B2686657 ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 361174-36-9

ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2686657
CAS No.: 361174-36-9
M. Wt: 518.58
InChI Key: SIEFAETZQITUOL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiazole ring, a sulfonyl group, and a piperazine ring

Scientific Research Applications

Ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Future Directions

The future directions for this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, it could be interesting to investigate its potential uses in other areas, such as antiviral, anticancer, antioxidant, and antimicrobial applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the sulfonyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and sulfonyl group enhances its potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O5S2/c1-2-33-23(30)27-11-13-28(14-12-27)35(31,32)19-9-5-17(6-10-19)21(29)26-22-25-20(15-34-22)16-3-7-18(24)8-4-16/h3-10,15H,2,11-14H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEFAETZQITUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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